(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZDGWXXOATHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazonium Salt Coupling and Azo Intermediate Formation
A prominent route involves diazotization of 4-chloro-3-methoxyaniline followed by coupling with ethyl 2-chloroacetoacetate. This method, adapted from analogous procedures , proceeds as follows:
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Diazotization :
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Dissolve 4-chloro-3-methoxyaniline (24.6 g, 0.2 mol) in hydrochloric acid (50 mL, 12 N) and water (100 mL) at 0°C.
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Add sodium nitrite (16.6 g, 0.24 mol) in water (80 mL) dropwise, maintaining temperatures below 5°C to prevent decomposition.
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Stir for 30 minutes to form the diazonium chloride intermediate .
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Coupling Reaction :
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Purification :
Key Parameters :
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Temperature control during diazotization prevents side reactions.
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pH adjustment ensures optimal coupling efficiency.
Biocatalytic Reduction for Stereoselective Synthesis
An enzymatic approach, inspired by methods for analogous esters , employs keto reductase and glucose dehydrogenase to reduce ketone intermediates:
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Reaction Setup :
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Combine ethyl 4-chloroacetoacetate (substrate, 8–15 g/mL) with purified water and ethyl acetate as co-solvents.
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Add keto reductase (3–8% mass relative to substrate) and glucose dehydrogenase (2:3 ratio to reductase).
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Include NADPH (0.1–0.3% mass) as a cofactor and glucose as a hydrogen donor.
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Process Conditions :
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Workup :
Advantages :
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Eliminates hazardous reducing agents (e.g., NaBH4).
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Enhances stereoselectivity for chiral centers, though the target compound lacks stereoisomerism .
Comparative Analysis of Synthetic Routes
*Theoretical estimates based on analogous reactions.
Optimization Strategies for Industrial Applications
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Solvent Recycling :
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Catalyst Reuse :
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Process Intensification :
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer properties. For instance, compounds derived from this ester have shown promise in inhibiting specific enzyme pathways involved in tumor growth and inflammation .
Organic Synthesis
This compound is utilized as a building block in organic synthesis. It can undergo various chemical transformations such as:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : The keto group can be reduced to form alcohols.
- Substitution Reactions : The chloro and methoxy groups allow for further functionalization, leading to the creation of more complex organic molecules .
Biochemical Studies
In biochemical research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific enzymes makes it a useful tool for understanding metabolic pathways and developing new therapeutic agents .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of derivatives of (4-Chloro-3-methoxyphenyl)oxo-acetic acid on cyclooxygenase enzymes (COX). The findings indicated that certain modifications of the compound significantly enhanced its inhibitory potency, suggesting potential applications in pain management therapies .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of compounds synthesized from this compound demonstrated that these derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals. Its derivatives find applications in agrochemicals, particularly as herbicides and fungicides due to their effective biochemical activity against plant pathogens .
Mechanism of Action
The mechanism by which (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In pharmacology, its activity is often related to its ability to interact with specific enzymes or receptors in the body. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Physicochemical and Functional Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Aromaticity | Key Applications |
|---|---|---|---|---|
| Target Compound | ~242.65* | Cl, OCH₃, CO-COOEt | Yes | Synthetic intermediate |
| Ethyl (4-chloro-3-nitroanilino)(oxo)acetate | 272.64 | Cl, NO₂, NH-CO-COOEt | Yes | Nitroarene-based drug design |
| Ethyl (2-chloropyridin-3-yl)(oxo)acetate | 213.62 | Cl (pyridine), CO-COOEt | Yes (hetero) | Antimicrobial agents |
| 4-Chloroacetoacetic acid ethyl ester | 164.58 | Cl, CO-COOEt | No | Organic synthesis intermediate |
*Estimated based on molecular formula C₁₁H₁₁ClO₅.
Biological Activity
(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.68 g/mol. The structure features a chlorinated phenyl ring and an ester functional group, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Phenolic Compound : Starting from 4-chloro-3-methoxyphenol, the compound undergoes acylation with oxo-acetic acid.
- Esterification : The resulting carboxylic acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of the methoxy group on the phenyl ring enhances electron donation, thereby improving radical scavenging activity.
Anti-inflammatory Effects
The compound has been investigated for its potential to inhibit pro-inflammatory pathways. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anticancer Properties
Preliminary studies suggest that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity by binding to sites that regulate cellular signaling pathways.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the chlorine and methoxy substitutions:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Indole-3-acetic acid | Moderate | Low | Moderate |
| Salicylic acid | High | High | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester with high yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-3-methoxyphenylacetic acid with ethyl chloroacetate under basic conditions. Catalysts like 4-dimethylaminopyridine (DMAP) enhance esterification efficiency. Reaction parameters such as anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and stoichiometric ratios of reagents are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can spectroscopic techniques confirm the structural integrity of the synthesized compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 4.1–4.3 ppm (quartet, OCH₂), and aromatic protons (δ 6.8–7.4 ppm) confirm ester and aryl groups.
- ¹³C NMR : Signals near δ 170 ppm (carbonyl) and δ 60–70 ppm (OCH₂CH₃) validate ester formation. Infrared spectroscopy (IR) at ~1740 cm⁻¹ (C=O stretch) further corroborates the ester linkage .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodological Answer : The compound is lipophilic, with limited aqueous solubility (logP ~2.5–3.0). Stability tests via HPLC under varying pH (4–9) and temperatures (4–40°C) reveal degradation in basic conditions (pH >8) due to ester hydrolysis. Long-term storage in anhydrous, dark environments at −20°C is recommended .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the oxo-acetic acid moiety in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distribution, identifying reactive sites. The oxo group’s electrophilicity is influenced by conjugation with the aromatic ring, while steric hindrance from the 4-chloro substituent may reduce nucleophilic attack efficiency. Molecular electrostatic potential (MEP) surfaces aid in visualizing reactive hotspots .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally analogous esters?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies using analogs (e.g., varying halogen or methoxy positions) clarify bioactivity trends. High-throughput screening against enzyme targets (e.g., cyclooxygenase-2) combined with molecular docking (AutoDock Vina) identifies binding affinities. Discrepancies in data may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity interference .
Q. How can environmental degradation pathways of this compound be evaluated to assess ecotoxicological risks?
- Methodological Answer : Simulated environmental matrices (e.g., aqueous solutions with humic acids or soil slurries) under UV exposure or microbial activity (OECD 301F test) track degradation. Liquid chromatography-mass spectrometry (LC-MS) identifies breakdown products like 4-chloro-3-methoxyphenylacetic acid. Ecotoxicity assays (e.g., Daphnia magna mortality) quantify hazards .
Q. What advanced techniques elucidate the compound’s interaction with cytochrome P450 enzymes in metabolic studies?
- Methodological Answer : Recombinant CYP isoforms (e.g., CYP3A4) incubated with the compound in vitro, followed by LC-MS/MS analysis, detect metabolites like demethylated or hydroxylated derivatives. Kinetic studies (Km/Vmax) and inhibition assays (IC₅₀) using fluorogenic substrates quantify metabolic stability and enzyme affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
